

# Application Notes and Protocols: Establishing a Humanized Mouse Model for Imaradenant Studies

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## Compound of Interest

Compound Name: *Imaradenant*

Cat. No.: *B605764*

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## Introduction

**Imaradenant** (AZD4635) is an orally bioavailable antagonist of the adenosine A2A receptor (A2AR) with the potential for immunomodulating and antineoplastic activities.[1] In the tumor microenvironment (TME), high levels of extracellular adenosine suppress the anti-tumor immune response by binding to A2AR on the surface of immune cells, particularly T lymphocytes.[1][2] **Imaradenant** is designed to block this interaction, thereby preventing adenosine-mediated immunosuppression and promoting a T-cell-mediated immune response against tumor cells.[1] Preclinical studies have shown that AZD4635 can increase dendritic cell activation, antigen presentation, and cytotoxic T-cell infiltration and activity.[3]

To effectively evaluate the in vivo efficacy and mechanism of action of immunomodulatory agents like **Imaradenant**, it is crucial to utilize preclinical models that faithfully recapitulate the human immune system. Humanized mouse models, which involve engrafting human immune cells into immunodeficient mice, provide a powerful platform for this purpose. These models allow for the investigation of the interactions between a human tumor and a human immune system, offering a more translational approach to preclinical immunotherapy assessment.

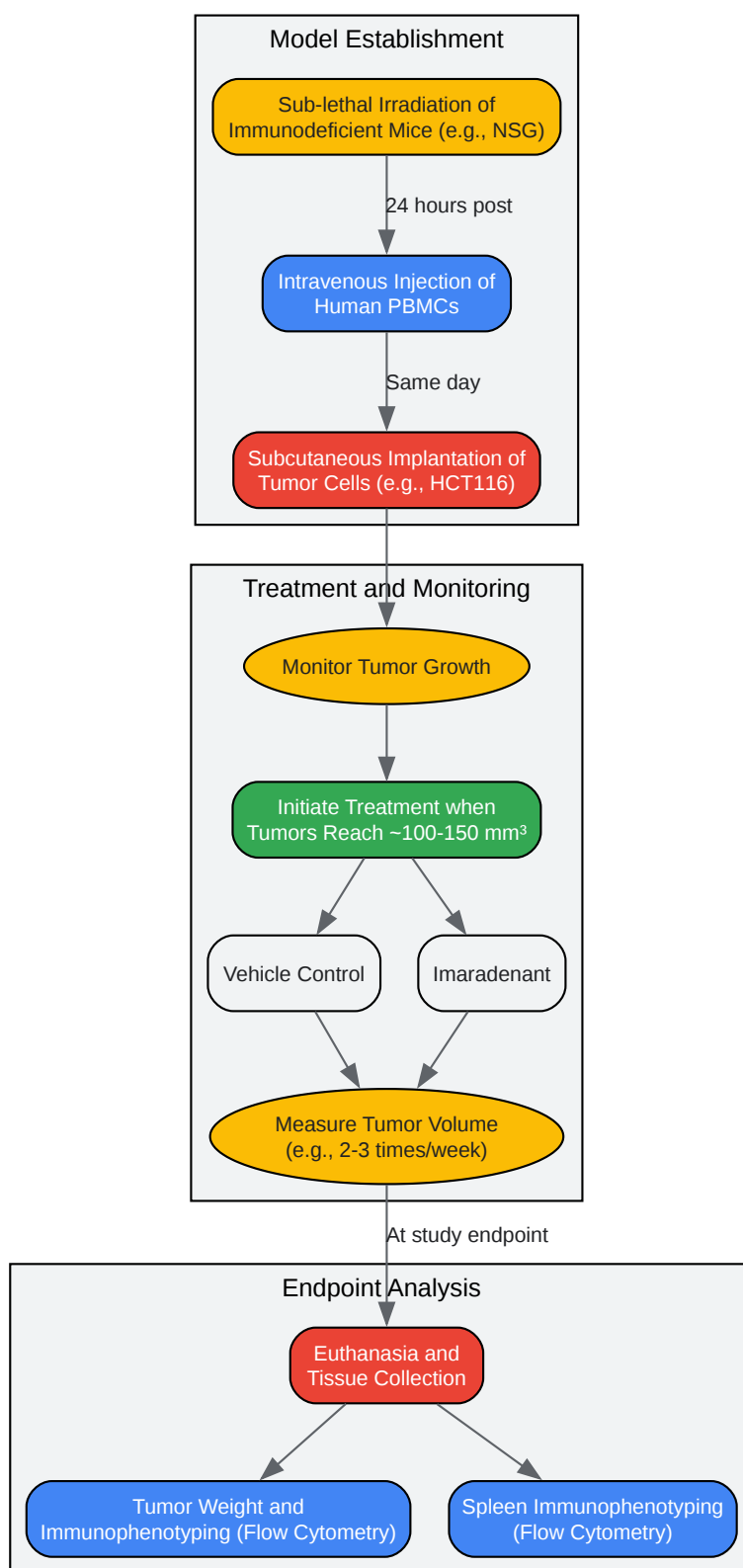
This document provides detailed application notes and protocols for establishing a humanized mouse model to study the therapeutic effects of **Imaradenant** on solid tumors. The protocol will

focus on the use of human peripheral blood mononuclear cell (PBMC)-engrafted immunodeficient mice, a model well-suited for short-term studies to evaluate T-cell-dependent anti-tumor responses.

## Signaling Pathway of Imaradenant's Mechanism of Action

Caption: Adenosine signaling pathway and **Imaradenant**'s mechanism of action.

## Experimental Workflow for Establishing a Humanized Mouse Model for Imaradenant Studies



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Caption: Experimental workflow for **Imaradenant** studies in a humanized mouse model.

## Detailed Experimental Protocols

### I. Establishment of the Humanized Mouse Model

#### Materials:

- Mice: 6-8 week old female immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, also known as NSG mice).
- Human PBMCs: Cryopreserved human peripheral blood mononuclear cells from a healthy donor.
- Tumor Cells: Human colorectal cancer cell line HCT116.
- Cell Culture Media: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
- Matrigel: Growth factor reduced Matrigel Basement Membrane Matrix.
- Irradiator: X-ray irradiator.
- Reagents for cell counting and viability: Trypan blue solution.

#### Protocol:

- Sub-lethal Irradiation:
  - On Day -1, irradiate the NSG mice with a sub-lethal dose of 2 Gy (200 rads) to facilitate engraftment of human immune cells.
- Preparation of Human PBMCs:
  - On Day 0, thaw a vial of cryopreserved human PBMCs in a 37°C water bath.
  - Transfer the cells to a 15 mL conical tube and slowly add 10 mL of complete RPMI-1640 media.
  - Centrifuge at 300 x g for 10 minutes.

- Resuspend the cell pellet in sterile PBS and perform a cell count using a hemocytometer and trypan blue to assess viability.
- Adjust the cell concentration to  $5 \times 10^7$  cells/mL in sterile PBS.
- Engraftment of Human PBMCs:
  - On Day 0, inject 100  $\mu$ L of the PBMC suspension ( $5 \times 10^6$  cells) into each mouse via the tail vein.
- Tumor Cell Implantation:
  - On Day 0, harvest HCT116 cells that are in their exponential growth phase.
  - Perform a cell count and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $1 \times 10^7$  cells/mL.
  - Subcutaneously inject 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into the right flank of each mouse.

## II. Imaradenant Treatment and Tumor Monitoring

### Materials:

- **Imaradenant** (AZD4635): To be formulated in an appropriate vehicle for oral administration.
- **Vehicle Control**: The formulation vehicle without the active compound.
- **Calipers**: For measuring tumor dimensions.
- **Animal Balance**: For monitoring mouse body weight.

### Protocol:

- **Tumor Growth Monitoring**:
  - Begin monitoring tumor growth approximately 7-10 days after implantation.
  - Measure tumor dimensions with calipers 2-3 times per week.

- Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- Monitor the body weight of the mice 2-3 times per week as a measure of overall health.
- Treatment Initiation and Administration:
  - Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm<sup>3</sup>.
  - Group 1: Vehicle Control: Administer the vehicle control orally once daily.
  - Group 2: **Imaradenant**: Administer **Imaradenant** at a dose of 75 mg/kg orally once daily.
  - Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint.

### III. Endpoint Analysis: Immunophenotyping

#### Materials:

- Flow Cytometer: A multi-color flow cytometer.
- Antibodies: Fluorochrome-conjugated antibodies against human and mouse immune cell markers (see Table 3 for an example panel).
- Reagents for tissue processing: Collagenase, DNase, ACK lysis buffer.
- Flow cytometry staining buffer: PBS with 2% FBS.

#### Protocol:

- Tissue Collection:
  - At the study endpoint, euthanize the mice.
  - Carefully excise the tumor and weigh it.
  - Harvest the spleen.

- Preparation of Single-Cell Suspensions:
  - Tumor: Mince the tumor tissue and digest in RPMI-1640 containing collagenase and DNase for 30-60 minutes at 37°C. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
  - Spleen: Mechanically dissociate the spleen through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.
- Flow Cytometry Staining:
  - Wash the single-cell suspensions with flow cytometry staining buffer.
  - Stain the cells with a cocktail of fluorochrome-conjugated antibodies against markers of interest (see Table 3 for a suggested panel).
  - Incubate for 30 minutes on ice in the dark.
  - Wash the cells and resuspend in staining buffer for analysis.
- Data Acquisition and Analysis:
  - Acquire the data on a flow cytometer.
  - Analyze the data using appropriate software to quantify the percentages of different immune cell populations within the tumor and spleen.

## Data Presentation

**Table 1: Example Tumor Growth Inhibition Data**

Treatment Group	Number of Mice (n)	Mean Tumor Volume at Day 21 (mm <sup>3</sup> ) ± SEM	Percent Tumor Growth Inhibition (%)
Vehicle Control	8	1250 ± 150	-
Imaradenant (75 mg/kg)	8	625 ± 100	50

**Table 2: Example Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)**

Immune Cell Population	Marker	% of CD45+ Cells (Vehicle Control) ± SEM	% of CD45+ Cells (Imaradenant) ± SEM
Human T Cells	hCD3+	45 ± 5	60 ± 6
Cytotoxic T Cells	hCD3+ hCD8+	15 ± 3	30 ± 4
Helper T Cells	hCD3+ hCD4+	25 ± 4	25 ± 3
Regulatory T Cells	hCD4+ hCD25+ FoxP3+	5 ± 1	2 ± 0.5
NK Cells	hCD56+	10 ± 2	15 ± 3

**Table 3: Example Flow Cytometry Panel for Immunophenotyping**

Marker	Fluorochrome	Cell Population Identified
mCD45	BV510	Mouse leukocytes (to exclude)
hCD45	APC-Cy7	Human leukocytes
hCD3	PE-Cy7	T cells
hCD4	FITC	Helper T cells
hCD8	PerCP-Cy5.5	Cytotoxic T cells
hCD25	PE	Activated T cells, Regulatory T cells
FoxP3	Alexa Fluor 647	Regulatory T cells (intracellular)
hCD56	BV421	NK cells
PD-1	BB700	Exhausted T cells



## Conclusion

The establishment of a humanized mouse model provides a valuable preclinical platform to investigate the efficacy and mechanism of action of immunomodulatory agents like **Imaradenant**. The protocols outlined in this document offer a detailed guide for researchers to successfully implement this model and generate robust, translational data. The ability to study the dynamic interplay between human tumors and a human immune system in response to therapeutic intervention is critical for advancing the development of novel cancer immunotherapies.

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